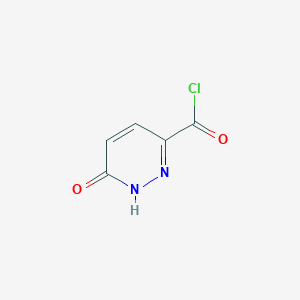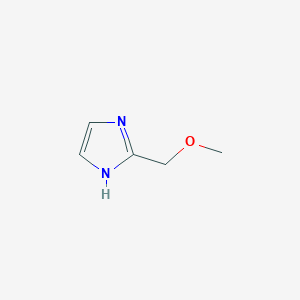
2-Methoxymethyl-1H-imidazole
Overview
Description
“2-Methoxymethyl-1H-imidazole” is an organic compound that is structurally related to imidazole . It is a white or colorless solid that is highly soluble in polar organic solvents and water .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The crystal structure of the title compound, C4H6N2, has been determined using X-ray diffraction at 100 K . The crystal of 2-methylimidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
“this compound” is a white or colorless solid that is highly soluble in polar organic solvents and water . It is a precursor to a range of drugs and is a ligand in coordination chemistry .Scientific Research Applications
Synthesis and Characterization
Imidazole derivatives, including those with methoxymethyl groups, are synthesized and characterized for their structural properties using techniques such as NMR, FT-IR, and mass spectroscopy. These compounds' structural elucidation underpins their applications in medicinal chemistry due to their biological and pharmaceutical importance (Ramanathan, 2017).
Biological Studies
The imidazole ring's incorporation into compounds enhances pharmacokinetic characteristics, such as solubility and bioavailability, critical in drug design. Imidazole-based compounds display extensive biological activities, including antimicrobial and anticancer properties. This underscores the therapeutic potential of imidazole derivatives in developing new medicines (Ramanathan, 2017).
Corrosion Inhibition
Imidazole derivatives are researched for their corrosion inhibition efficacy on metals in acidic solutions. These compounds form strong adsorption layers on metal surfaces, significantly reducing corrosion rates. Such studies are pivotal in the material science field for developing safer and more efficient corrosion inhibitors, especially in industrial applications (Prashanth et al., 2021).
Photophysical Properties
The study of imidazole derivatives' photophysical properties reveals their potential in developing optical materials, including non-linear optical (NLO) devices and organic light-emitting diodes (OLEDs). The electronic and structural properties of these compounds are explored through density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, highlighting their suitability in photonic applications (Jayabharathi et al., 2012).
Quantum Chemical Studies
The reactivity and interaction properties of imidazole derivatives with various substrates are investigated using quantum chemical studies. These insights are valuable for understanding the compounds' behavior in biological systems and their potential interactions with proteins and DNA. Such studies are fundamental in drug discovery and the design of biomolecular sensors (Hossain et al., 2018).
Anion Recognition
Certain imidazole derivatives are synthesized for their anion recognition properties, critical in developing sensors for detecting specific anions in environmental and biological samples. This research avenue is essential in analytical chemistry for pollution monitoring and diagnosing medical conditions (Alreja & Kaur, 2016).
Mechanism of Action
Target of Action
2-Methoxymethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazoles are key components in functional molecules and are utilized in a diverse range of applications . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Imidazole and its derivatives are known to play a role in a variety of biochemical processes .
Result of Action
Imidazole derivatives are known to have various biological effects depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Biochemical Analysis
Biochemical Properties
2-Methoxymethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context . Additionally, this compound can bind to certain proteins, altering their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation . These effects are often dose-dependent and can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic and lead to adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a sharp increase in toxicity beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound can accumulate in certain tissues, depending on its affinity for specific binding sites . This distribution can affect its overall activity and function within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and proteins, affecting cellular metabolism and signaling pathways.
properties
IUPAC Name |
2-(methoxymethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5-6-2-3-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQTVZALNOJHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567435 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102644-75-7 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



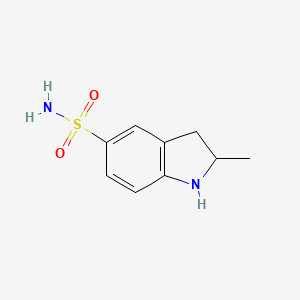



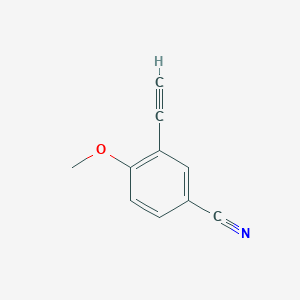
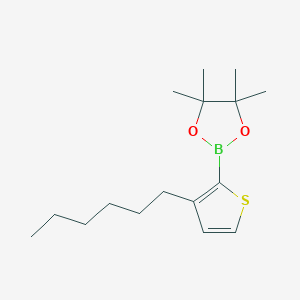


![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

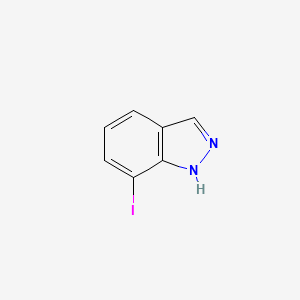
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
